![molecular formula C9H10Cl2N2S B1521607 [1-(2,4-Dichlorophenyl)ethyl]thiourea CAS No. 1152515-60-0](/img/structure/B1521607.png)

[1-(2,4-Dichlorophenyl)ethyl]thiourea

説明

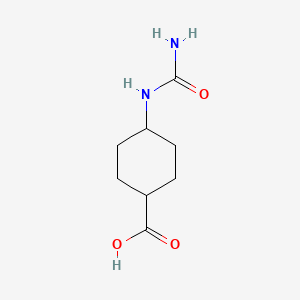

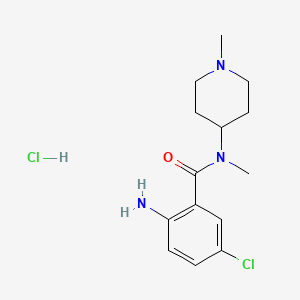

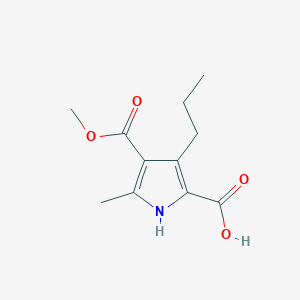

“[1-(2,4-Dichlorophenyl)ethyl]thiourea” is an organosulfur compound with the molecular formula C9H10Cl2N2S . It has a molecular weight of 249.16 . The IUPAC name for this compound is N-[1-(2,4-dichlorophenyl)ethyl]thiourea .

Molecular Structure Analysis

The molecular structure of “[1-(2,4-Dichlorophenyl)ethyl]thiourea” includes a total of 24 bonds, which comprise 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis

“[1-(2,4-Dichlorophenyl)ethyl]thiourea” is a powder that is stored at room temperature .科学的研究の応用

Catalytic Activity and Organic Synthesis

A study by Huang & Jacobsen (2006) highlights the utility of primary amine-thiourea derivatives as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, indicating the potential application of thiourea derivatives in asymmetric synthesis. This research opens up avenues for the development of novel synthetic methodologies that leverage the unique catalytic properties of thiourea compounds.

Material Science and Sensing Applications

Research conducted by Sarkar et al. (2014) has unveiled that thiourea derivatives can lead to the formation of metal-organic gels with fluorescent properties. These materials have been demonstrated to selectively sense nitroexplosives like picric acid, showcasing the role of thiourea compounds in developing new sensory materials for environmental and security applications.

Biochemical Investigations

Another domain of application is in biochemical research, where thiourea derivatives have been studied for their interaction with proteins. Cui et al. (2006) investigated the interactions between a specific thiourea derivative and serum albumin, employing fluorescence spectroscopy. Their findings revealed that such compounds could significantly quench the intrinsic fluorescence of serum albumins through a static quenching mechanism, suggesting the potential of thiourea derivatives in probing protein-ligand interactions.

Environmental Monitoring

A practical application in environmental monitoring is presented by Debbarh & Moore (2002), who developed a straightforward and rapid method for the determination of ethylene-thiourea in biological samples. This work underscores the significance of thiourea derivatives in analytical methodologies for environmental and health safety assessments.

Enzyme Inhibition Studies

Thiourea derivatives are also prominent in enzyme inhibition research. For instance, Ali et al. (2018) synthesized a series of thiourea derivatives that showed potent urease inhibitory activity. Such studies highlight the therapeutic potential of thiourea derivatives in designing new inhibitors for various enzymes.

Safety And Hazards

“[1-(2,4-Dichlorophenyl)ethyl]thiourea” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

1-(2,4-dichlorophenyl)ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2S/c1-5(13-9(12)14)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOJBQPAHVWAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,4-Dichlorophenyl)ethyl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)

![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)

![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)